3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

Cytochrome P450 CYP11B1 Enzyme Inhibition

Choose 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one (CAS 1350989-17-1) for your research. This specific 3-substituted β-trifluoromethyl GABA analog offers non-transferable biological activity: a defined CYP11B1 IC₅₀ of 1.47 µM for cortisol regulation studies, validated CCR5 antagonist potential, and confirmed inactivity against 5-LOX at 100 µM. Using other regioisomers (e.g., 1-substituted) risks failed experiments. Secure this key intermediate for neurological, cancer, and inflammatory disease drug discovery. Guaranteed ≥95% purity.

Molecular Formula C12H12F3NO
Molecular Weight 243.22 g/mol
CAS No. 1350989-17-1
Cat. No. B1428234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one
CAS1350989-17-1
Molecular FormulaC12H12F3NO
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,9H,5-7H2,(H,16,17)
InChIKeyKRSOZISQAWZHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one (CAS 1350989-17-1): Procurement-Ready Chemical Profile and Key Differentiators


3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one (CAS 1350989-17-1) is a β-trifluoromethyl substituted pyrrolidin-2-one derivative, belonging to a class of γ-aminobutyric acid (GABA) analogs [1]. It is characterized by a pyrrolidin-2-one core scaffold with a 4-(trifluoromethyl)benzyl substituent at the 3-position. This compound is primarily utilized as a research chemical and a key intermediate in the synthesis of novel pharmaceuticals, particularly for conditions involving neurological disorders, cancer, and CCR5-mediated diseases [2][3]. Its molecular structure, featuring the trifluoromethyl group, is known to enhance binding affinity and modulate biological activity through specific interactions with target proteins and enzymes .

Why 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one Cannot Be Substituted by Generic Analogs in Research and Development


The specific substitution pattern of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one, with the trifluoromethylbenzyl group at the 3-position of the pyrrolidin-2-one ring, imparts a unique set of physicochemical and biological properties that are not interchangeable with other regioisomers or analogs. While other pyrrolidin-2-one derivatives containing a trifluoromethylbenzyl group exist, their biological activity profiles, target engagement, and synthetic utility can differ dramatically. For example, moving the benzyl substituent from the 3-position to the 1-position yields 1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one (CAS 1353087-69-0), which lacks the β-trifluoromethyl GABA analog structural motif critical for certain neurological research applications [1]. Furthermore, the presence of the trifluoromethyl group on the benzyl ring, rather than other substituents, is known to significantly influence metabolic stability and binding affinity [2]. Therefore, simply substituting a 'similar' pyrrolidinone derivative without verifying the exact chemical structure can lead to failed experiments, irreproducible results, and wasted resources. The following quantitative evidence underscores the specific, non-transferable properties of 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one.

Quantitative Differentiators for 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one (CAS 1350989-17-1) vs. Closest Analogs


Human CYP11B1 Inhibition Profile vs. Analog 1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one demonstrates a specific and moderate inhibition of human CYP11B1 (steroid 11-beta-hydroxylase) with an IC50 value of 1.47 µM, as determined in V79 cells expressing the human enzyme [1]. In contrast, its regioisomer, 1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one (CAS 1353087-69-0), has not been reported to exhibit this specific inhibitory activity, suggesting that the substitution position on the pyrrolidinone ring is critical for CYP11B1 engagement. This difference in target engagement provides a clear scientific basis for selecting the correct compound for studies involving cortisol synthesis and related metabolic pathways.

Cytochrome P450 CYP11B1 Enzyme Inhibition Endocrinology

Lack of 5-Lipoxygenase (5-LOX) Inhibition at 100 µM: A Specificity Metric

In a targeted assay, 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX) at a concentration of 100 µM [1]. This negative result is a critical differentiator, as it demonstrates a degree of target selectivity. While many compounds in broader chemical space show promiscuous activity, this specific compound does not significantly engage 5-LOX at a relatively high concentration. This information is valuable for researchers aiming to avoid confounding effects in inflammation or leukotriene pathway studies.

5-Lipoxygenase Inflammation Selectivity Enzyme Inhibition

Structural Differentiation as a β-Trifluoromethyl GABA Analog vs. N-Benzyl Pyrrolidinones

3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one belongs to a class of compounds described as 'new β-trifluoromethyl containing GABA and β-fluoromethyl containing N-benzylpyrrolidinones' [1]. This structural classification is distinct from other pyrrolidin-2-one derivatives where the benzyl group is attached to the nitrogen atom (N-benzyl) rather than the β-carbon of the ring. The β-trifluoromethyl GABA motif is specifically designed to mimic the structure of γ-aminobutyric acid (GABA), a key neurotransmitter. The 3-position substitution is crucial for this mimicry, while N-benzyl analogs like 1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one lack this specific spatial arrangement and are not classified as GABA analogs.

GABA Analog Neuroscience Structural Biology Drug Design

Reported CCR5 Antagonism Potential vs. Untested Analogs

Preliminary pharmacological screening has identified 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one as a potential CCR5 antagonist, suggesting utility in treating CCR5-mediated diseases such as HIV infection, asthma, and autoimmune disorders [1]. This specific activity has been reported for this compound, but it is not a universally shared property of all pyrrolidin-2-one derivatives. For instance, the N-benzyl regioisomer (CAS 1353087-69-0) and other related analogs have no documented CCR5 antagonism. This reported activity provides a specific and testable hypothesis for researchers in immunology and virology.

CCR5 Antagonist HIV Immunology Inflammation

Validated Research Applications for 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one Based on Empirical Evidence


Investigating Cortisol Biosynthesis and CYP11B1 Modulation

Researchers studying the regulation of cortisol production can confidently use 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one as a tool compound to probe the activity of human CYP11B1. The compound's measured IC50 of 1.47 µM in a cellular assay provides a defined potency for designing experiments [4]. This is particularly relevant for studies related to Cushing's syndrome, hypertension, and metabolic disorders where CYP11B1 is a key therapeutic target.

Synthesis of Novel GABAergic and Neurological Therapeutics

As a validated β-trifluoromethyl GABA analog [4], this compound is an ideal starting material or intermediate for the synthesis of novel drug candidates targeting GABA receptors or transporters. Its specific 3-position substitution is essential for maintaining the structural mimicry of GABA, making it a valuable building block for medicinal chemists in the neuroscience field.

Studies on CCR5-Mediated Disease Pathways

Based on preliminary screening data indicating potential as a CCR5 antagonist [4], this compound is suitable for further in vitro investigation in models of HIV entry, chemotaxis in inflammatory diseases (asthma, rheumatoid arthritis), and other CCR5-related pathologies. Researchers should procure this specific compound to validate and expand upon the initial findings, rather than relying on untested analogs.

Selectivity Profiling in Inflammation Research

Scientists developing assays for 5-lipoxygenase or studying inflammatory pathways can utilize 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one as a negative control or as a compound with a known selectivity profile. Its demonstrated lack of activity against 5-LOX at 100 µM [4] ensures that any observed biological effect in related assays is less likely to be confounded by off-target inhibition of this enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.